molecular formula C16H24N4O4 B3229711 [2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1289386-21-5

[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B3229711
CAS No.: 1289386-21-5
M. Wt: 336.39 g/mol
InChI Key: PTKJKTUAPMZJNT-UHFFFAOYSA-N
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Description

[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound notable for its unique structural features and diverse applications in various fields including medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves a multistep process:

  • Formation of the Nitro Group:

  • Cyclohexyl Amine Coupling: : The nitro-pyridine is then reacted with cyclohexyl amine in the presence of a coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the pyridin-2-ylamino moiety.

  • Carbamate Formation: : The resulting compound is then treated with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

In industrial settings, production is often scaled up by optimizing reaction conditions such as temperature, pressure, and the use of automated continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester undergoes several types of chemical reactions:

  • Oxidation: : The nitro group can be reduced to an amine under hydrogenation conditions.

  • Substitution Reactions: : The pyridine ring can participate in electrophilic substitution reactions, often facilitated by catalysts or under acidic conditions.

  • Hydrolysis: : The carbamate ester is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the free amine and tert-butyl alcohol.

Common Reagents and Conditions

  • Hydrogenation: : Using hydrogen gas with a palladium or platinum catalyst.

  • Electrophilic Substitution: : Often using reagents like halogens or nitro groups, in the presence of Lewis acids.

  • Hydrolysis: : Typically performed in aqueous acidic or basic solutions.

Major Products

  • Reduced Amines: : From reduction reactions.

  • Substituted Pyridine Derivatives: : From substitution reactions.

  • Amine and Alcohol: : From hydrolysis.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups.

Biology

  • Biochemical Studies: : Utilized in research focused on enzyme inhibitors and receptor binding studies.

Medicine

  • Drug Development:

Industry

  • Material Science: : Employed in the development of polymers and other advanced materials requiring specific structural properties.

Mechanism of Action

Molecular Targets and Pathways

  • Binding to Proteins: : The nitro-pyridinyl moiety can bind to specific amino acid residues in proteins, affecting their function.

  • Pathway Modulation: : Influences biological pathways by acting on enzymes or receptors involved in various biochemical processes.

Comparison with Similar Compounds

Unique Features

  • The combination of the nitro-pyridin-2-ylamino and cyclohexyl-carbamic acid tert-butyl ester moieties gives this compound unique chemical reactivity and biological activity.

Similar Compounds

  • [2-(5-Nitro-benzylamino)-cyclohexyl]-carbamic acid tert-butyl ester: : Similar structure but with a benzyl group instead of pyridinyl.

  • [2-(5-Amino-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester: : Where the nitro group is replaced with an amino group, altering its reactivity and biological properties.

Fascinating, right? This compound certainly has a lot going for it in both synthetic applications and scientific research. If there's anything more specific you'd like to explore about this, just let me know.

Properties

IUPAC Name

tert-butyl N-[2-[(5-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-13-7-5-4-6-12(13)18-14-9-8-11(10-17-14)20(22)23/h8-10,12-13H,4-7H2,1-3H3,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKJKTUAPMZJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127466
Record name Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-21-5
Record name Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
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[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester

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